Cas no 103272-56-6 (5-(piperidin-4-yl)pentanoic acid)

5-(piperidin-4-yl)pentanoic acid 化学的及び物理的性質
名前と識別子
-
- 5-[4]piperidyl-valeric acid
- 5-(4-Piperidyl)pentanoic Acid
- 5-(Piperidin-4-yl)pentanoic acid
- SY263701
- 5-(piperidin-4-yl)pentanoic acid
-
- MDL: MFCD20642135
- インチ: 1S/C10H19NO2/c12-10(13)4-2-1-3-9-5-7-11-8-6-9/h9,11H,1-8H2,(H,12,13)
- InChIKey: FKILXKDRDQKKCR-UHFFFAOYSA-N
- SMILES: OC(CCCCC1CCNCC1)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 5
- 複雑さ: 153
- トポロジー分子極性表面積: 49.3
5-(piperidin-4-yl)pentanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1070688-1.0g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 1g |
$1090.0 | 2023-05-25 | ||
Enamine | EN300-1070688-10.0g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 10g |
$8828.0 | 2023-05-25 | ||
Enamine | EN300-1070688-2.5g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 95% | 2.5g |
$2289.0 | 2023-10-28 | |
eNovation Chemicals LLC | D780197-1g |
5-(4-Piperidyl)pentanoic Acid |
103272-56-6 | 95% | 1g |
$935 | 2025-02-27 | |
eNovation Chemicals LLC | D780197-1g |
5-(4-Piperidyl)pentanoic Acid |
103272-56-6 | 95% | 1g |
$935 | 2024-07-20 | |
Enamine | EN300-1070688-0.05g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 95% | 0.05g |
$916.0 | 2023-10-28 | |
Enamine | EN300-1070688-5.0g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 5g |
$4523.0 | 2023-05-25 | ||
Enamine | EN300-1070688-1g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 95% | 1g |
$1090.0 | 2023-10-28 | |
eNovation Chemicals LLC | D780197-1g |
5-(4-Piperidyl)pentanoic Acid |
103272-56-6 | 95% | 1g |
$935 | 2025-02-21 | |
Enamine | EN300-1070688-0.5g |
5-(piperidin-4-yl)pentanoic acid |
103272-56-6 | 95% | 0.5g |
$1046.0 | 2023-10-28 |
5-(piperidin-4-yl)pentanoic acid 関連文献
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
5-(piperidin-4-yl)pentanoic acidに関する追加情報
Recent Advances in the Study of 5-(piperidin-4-yl)pentanoic acid (CAS: 103272-56-6) in Chemical Biology and Pharmaceutical Research
The compound 5-(piperidin-4-yl)pentanoic acid (CAS: 103272-56-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in drug discovery and development. This molecule, characterized by its piperidine core and pentanoic acid side chain, serves as a crucial intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential as a building block for novel therapeutics targeting neurological disorders, inflammation, and metabolic diseases.
One of the key areas of research involving 5-(piperidin-4-yl)pentanoic acid is its role in the development of small-molecule inhibitors for enzymes such as histone deacetylases (HDACs) and G protein-coupled receptors (GPCRs). A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibit potent inhibitory activity against HDAC6, a promising target for neurodegenerative diseases like Alzheimer's and Parkinson's. The study highlighted the compound's ability to modulate protein-protein interactions, offering new avenues for therapeutic intervention.
In addition to its applications in neurology, 5-(piperidin-4-yl)pentanoic acid has been investigated for its anti-inflammatory properties. A recent Nature Communications article (2024) reported that this compound can selectively inhibit the NLRP3 inflammasome, a key player in chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. The researchers utilized structure-activity relationship (SAR) studies to optimize the compound's efficacy, resulting in a lead candidate with improved pharmacokinetic profiles.
Another groundbreaking study, published in ACS Chemical Biology (2023), explored the use of 5-(piperidin-4-yl)pentanoic acid as a scaffold for developing allosteric modulators of GPCRs. The researchers employed computational modeling and high-throughput screening to identify derivatives with enhanced binding affinity and selectivity for specific receptor subtypes. These findings have significant implications for the treatment of metabolic disorders, including diabetes and obesity.
Despite these promising developments, challenges remain in the clinical translation of 5-(piperidin-4-yl)pentanoic acid-based therapeutics. Issues such as bioavailability, metabolic stability, and off-target effects need to be addressed through further preclinical and clinical studies. Nevertheless, the compound's structural flexibility and diverse pharmacological activities make it a valuable asset in the quest for innovative treatments.
In conclusion, 5-(piperidin-4-yl)pentanoic acid (CAS: 103272-56-6) represents a pivotal molecule in contemporary chemical biology and pharmaceutical research. Its applications span multiple therapeutic areas, and ongoing studies continue to uncover its potential. As research progresses, this compound is poised to play a central role in the development of next-generation therapeutics.
103272-56-6 (5-(piperidin-4-yl)pentanoic acid) Related Products
- 2228663-38-3(3-3-(4-fluorophenyl)-1H-pyrazol-4-ylpropanal)
- 102-83-0(3-(Dibutylamino)propylamine)
- 935278-73-2(tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)
- 70932-39-7(1,2:3,4-Di-O-isopropylidene-6-deoxy-6-tosyl-α-D-galactopyranose)
- 1368483-63-9(2-bromo-5-(4-methoxyphenyl)-1,3,4-oxadiazole)
- 2227875-88-7((1R)-3-amino-1-(3-bromo-5-nitrophenyl)propan-1-ol)
- 34616-29-0(Methyl 1-methylpyrrolidine-3-carboxylate)
- 1805471-53-7(5-Bromomethyl-3-nitro-2-(trifluoromethyl)pyridine)
- 1346597-74-7(Diethyl 2-4-(2,2-Dicarboethoxypropyl)phenyl-2-methyl Malonate-d3)
- 2171825-88-8(11,11-dimethyl-7-oxa-14-azadispiro4.2.5^{8}.2^{5}pentadecane)




